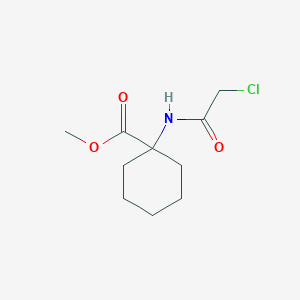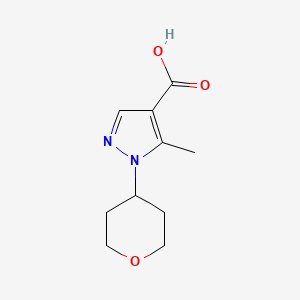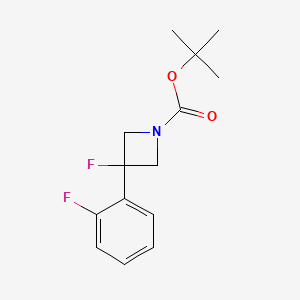
Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate
Übersicht
Beschreibung
“Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1423032-76-1 . It has a molecular weight of 233.69 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13) .
Molecular Structure Analysis
“this compound” contains a total of 31 bonds; 15 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 secondary amide(s) (aliphatic) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Behavior
Compounds with structures similar to Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate, such as Methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, have been studied for their chemical behavior and structural properties. For instance, these compounds' cyclohexane rings adopt chair conformations, highlighting their stability and potential reactivity in chemical synthesis (Rao et al., 1999).
Analgesic Activity
Analgesic compounds derived from methyl-1-bromocyclohexane carboxylates, through reactions with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, demonstrate the therapeutic potential of such structures. These synthesized compounds possess analgesic activity and exhibit low toxicity, suggesting a route for developing new analgesics (Kirillov et al., 2012).
Chemical Synthesis and Catalysis
Research into the synthesis and catalysis of compounds structurally similar to this compound showcases their utility in organic chemistry. For example, studies on organotin compounds involving hydrostannation reactions with methyl cyclohexene-1-carboxylate reveal insights into stereochemical outcomes and reaction mechanisms (Ayala et al., 1988).
Photoreactivity and Synthesis Techniques
The photoreactivity of similar compounds, like cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, through photolysis in cyclohexane to produce isocyanates and other products, demonstrates the versatility of such molecular frameworks in synthetic chemistry (Brown, 1964).
Advanced Material Synthesis
Compounds with similar structures are used in advanced material synthesis, demonstrating their broad applicability in chemical research. The synthesis of ketamine and related analogues, for instance, involves complex chemical pathways that could inspire methodologies for synthesizing novel materials and compounds (Zekri et al., 2020).
Safety and Hazards
“Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate” is classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 1-[(2-chloroacetyl)amino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCLZSBKPHTAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid](/img/structure/B1447958.png)



![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)

![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)


